Cas no 736134-74-0 (2-(Piperidin-4-yl)pyrazine)

2-(Piperidin-4-yl)pyrazine 化学的及び物理的性質
名前と識別子
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- 2-(piperidin-4-yl)pyrazine
- Pyrazine, 2-(4-piperidinyl)-
- 2-(Piperidin-4-yl)pyrazine
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- インチ: 1S/C9H13N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h5-8,10H,1-4H2
- InChIKey: QQMDJOVPTLPHMB-UHFFFAOYSA-N
- SMILES: N1CCC(C2C=NC=CN=2)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 132
- トポロジー分子極性表面積: 37.8
2-(Piperidin-4-yl)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-2465-0.25g |
2-(piperidin-4-yl)pyrazine |
736134-74-0 | 95%+ | 0.25g |
$694.0 | 2023-09-06 | |
TRC | P184046-100mg |
2-(piperidin-4-yl)pyrazine |
736134-74-0 | 100mg |
$ 185.00 | 2022-06-03 | ||
A2B Chem LLC | AH22908-5g |
2-(piperidin-4-yl)pyrazine dihydrochloride |
736134-74-0 | 5g |
$1338.00 | 2024-04-19 | ||
A2B Chem LLC | AH22908-100mg |
2-(piperidin-4-yl)pyrazine dihydrochloride |
736134-74-0 | 100mg |
$363.00 | 2024-04-19 | ||
Life Chemicals | F2147-2465-2.5g |
2-(piperidin-4-yl)pyrazine |
736134-74-0 | 95%+ | 2.5g |
$1540.0 | 2023-09-06 | |
Life Chemicals | F2147-2465-1g |
2-(piperidin-4-yl)pyrazine |
736134-74-0 | 95%+ | 1g |
$770.0 | 2023-09-06 | |
TRC | P184046-1g |
2-(piperidin-4-yl)pyrazine |
736134-74-0 | 1g |
$ 1115.00 | 2022-06-03 | ||
A2B Chem LLC | AH22908-1g |
2-(piperidin-4-yl)pyrazine dihydrochloride |
736134-74-0 | 1g |
$525.00 | 2024-04-19 | ||
Life Chemicals | F2147-2465-5g |
2-(piperidin-4-yl)pyrazine |
736134-74-0 | 95%+ | 5g |
$2310.0 | 2023-09-06 | |
Life Chemicals | F2147-2465-10g |
2-(piperidin-4-yl)pyrazine |
736134-74-0 | 95%+ | 10g |
$3234.0 | 2023-09-06 |
2-(Piperidin-4-yl)pyrazine 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2-(Piperidin-4-yl)pyrazineに関する追加情報
Comprehensive Overview of 2-(Piperidin-4-yl)pyrazine (CAS No. 736134-74-0): Properties, Applications, and Research Insights
2-(Piperidin-4-yl)pyrazine (CAS No. 736134-74-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This compound combines a piperidine ring with a pyrazine moiety, making it a versatile intermediate for drug discovery and material science. Researchers are increasingly exploring its potential in designing kinase inhibitors, CNS-active agents, and metal-organic frameworks (MOFs), aligning with current trends in precision medicine and green chemistry.
The molecular structure of 2-(Piperidin-4-yl)pyrazine features a sp3-hybridized nitrogen in the piperidine ring and a sp2-hybridized nitrogen in the pyrazine ring, which contributes to its dual functionality as both a hydrogen bond acceptor and donor. This property is critical for its role in molecular recognition and drug-target interactions, topics frequently searched in computational chemistry forums. Recent studies highlight its utility in fragment-based drug design (FBDD), where its moderate molecular weight (178.23 g/mol) and Lipinski's Rule of Five compliance make it an attractive scaffold.
In the context of AI-driven drug discovery, 2-(Piperidin-4-yl)pyrazine has been flagged in machine learning models as a high-value building block for GPCR-targeted therapeutics. This aligns with growing public interest in personalized medicine and neurodegenerative disease treatments. Its logP value (~1.2) and polar surface area (38.7 Ų) suggest favorable blood-brain barrier permeability, a hot topic in Alzheimer's and Parkinson's disease research communities.
From a synthetic chemistry perspective, the compound's crystalline form (melting point: 98-102°C) and solubility profile (soluble in DMSO, methanol) are frequently discussed in process chemistry optimization threads. Its stability under ambient conditions makes it suitable for high-throughput screening (HTS) workflows, addressing industry demands for cost-effective drug development. Notably, its regioselective functionalization at the pyrazine C-3 position has been explored in cross-coupling reactions, a trending subject in catalysis research.
Environmental considerations are also prominent in discussions about 736134-74-0. The compound's biodegradability potential and low ecotoxicity (as per preliminary QSAR models) resonate with the green chemistry movement. This positions it favorably compared to traditional aryl halide intermediates, which face scrutiny due to persistent organic pollutant (POP) concerns. Analytical methods like HPLC-MS and NMR spectroscopy are typically employed for its characterization, topics with high search volumes in analytical chemistry circles.
Emerging applications include its use in photoactive materials, where the pyrazine unit's electron-deficient nature enables charge transfer complexes. This connects to booming interest in organic electronics and OLED technology. Patent analyses reveal growing IP activity around derivatives of 2-(Piperidin-4-yl)pyrazine, particularly in antiviral formulations and allosteric modulators – key areas in post-pandemic therapeutic development.
For researchers sourcing this compound, technical specifications such as ≥95% purity (HPLC) and storage conditions (2-8°C under inert atmosphere) are critical. These parameters are among the top searched terms in chemical procurement databases. The compound's SCAS (Selective Complexity Generation Score) of 3.2 indicates its synthetic accessibility while retaining structural complexity, a balance highly valued in medicinal chemistry projects.
In summary, 2-(Piperidin-4-yl)pyrazine represents a multifaceted tool for modern chemical research. Its intersection with drug discovery, materials science, and sustainable chemistry ensures continued relevance. As AI-assisted molecular design accelerates, this scaffold will likely feature prominently in de novo synthesis algorithms and virtual screening libraries, making it a compound to watch in coming years.
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